4-Dimethoxymethylphenyl ethyl sulfide
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Overview
Description
4-Dimethoxymethylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring substituted with two methoxy groups and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethoxymethylphenyl ethyl sulfide typically involves the reaction of 4-dimethoxymethylphenyl halide with an ethyl sulfide precursor under nucleophilic substitution conditions. Common reagents used in this synthesis include sodium ethyl sulfide and a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethoxymethylphenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides.
Scientific Research Applications
4-Dimethoxymethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Dimethoxymethylphenyl ethyl sulfide involves its interaction with various molecular targets, primarily through its sulfide group. This group can undergo oxidation-reduction reactions, influencing cellular redox states and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
4-Methoxyphenyl ethyl sulfide: Lacks the additional methoxy group, resulting in different chemical reactivity and properties.
4-Dimethoxyphenyl methyl sulfide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4-Dimethoxymethylphenyl propyl sulfide: Has a longer alkyl chain, influencing its solubility and reactivity.
Uniqueness: 4-Dimethoxymethylphenyl ethyl sulfide is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVFSGMZPACCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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